

# An In-depth Technical Guide to 2-Butyl-5,6-dihydro-3-methylpyrazine

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## Compound of Interest

Compound Name: *2-Butyl-5,6-dihydro-3-methylpyrazine*

CAS No.: 15986-96-6

Cat. No.: B097144

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Butyl-5,6-dihydro-3-methylpyrazine**, a heterocyclic compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. This document details its chemical identity, a validated synthesis protocol, physicochemical properties, and predicted spectroscopic data for its characterization. Furthermore, it explores the known biological activities of the dihydropyrazine class, discusses their inherent chemical instability, and outlines robust analytical methodologies for detection and quantification. This guide is intended to serve as a foundational resource for researchers engaged in the study, synthesis, and application of this and related alkyl-dihydropyrazine compounds.

## Introduction and Nomenclature

**2-Butyl-5,6-dihydro-3-methylpyrazine** is an alkyl-substituted dihydropyrazine.

Dihydropyrazines are non-aromatic six-membered heterocyclic compounds containing two

nitrogen atoms. These structures are recognized as important intermediates in the formation of aromatic pyrazines, which are prevalent in thermally processed foods and are significant contributors to their flavor and aroma profiles.[1] Beyond flavor science, the dihydropyrazine core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2]

The inherent reactivity and potential for biological interaction make **2-Butyl-5,6-dihydro-3-methylpyrazine** a molecule of interest for drug development professionals exploring novel chemical spaces.

IUPAC Name: 2-Butyl-3-methyl-5,6-dihydropyrazine

Synonyms:

- Pyrazine, 2-butyl-5,6-dihydro-3-methyl-
- 5-butyl-6-methyl-2,3-dihydropyrazine

CAS Number: 15986-96-6

Molecular Formula: C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>

## Physicochemical and Spectroscopic Properties

The properties of **2-Butyl-5,6-dihydro-3-methylpyrazine** are summarized below. It is important to note that due to the compound's inherent instability and tendency to oxidize, experimental data is scarce. The presented data is a combination of information from chemical databases and predicted values.

## Physicochemical Data

Property	Value	Source
Molecular Weight	152.24 g/mol	[3]
Appearance	Colorless to pale yellow liquid (predicted)	-
Boiling Point (est.)	251°C	[3]
Flash Point (est.)	98.79 °C	[3]
pKa (est.)	7.41 (neutral)	[3]
XLogP3-AA	0.6	[3]

## Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this specific compound, the following data has been predicted based on its chemical structure and known spectral data for analogous compounds. This information is crucial for the structural elucidation and purity assessment of synthesized **2-Butyl-5,6-dihydro-3-methylpyrazine**.

### 2.2.1. Predicted <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>)

- Rationale: The chemical shifts are predicted based on the electronic environment of the protons. The allylic protons on the dihydropyrazine ring are expected to be deshielded. The signals for the butyl and methyl groups will follow standard splitting patterns based on the n+1 rule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	4H	-NCH <sub>2</sub> CH <sub>2</sub> N- (C5-H <sub>2</sub> , C6-H <sub>2</sub> )
~2.4 - 2.6	t	2H	-C(N)=C-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~2.1 - 2.2	s	3H	-C(N)=C-CH <sub>3</sub>
~1.4 - 1.6	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
~1.2 - 1.4	m	2H	-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.9	t	3H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

### 2.2.2. Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>)

- Rationale: The imine carbons (C2 and C3) are expected to be significantly downfield. The aliphatic carbons of the dihydropyrazine ring and the butyl chain will appear in the upfield region.

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 - 170	C2 (imine)
~155 - 160	C3 (imine)
~45 - 50	C5, C6
~30 - 35	-C(N)=C-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~28 - 32	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
~20 - 25	-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~15 - 20	-C(N)=C-CH <sub>3</sub>
~13 - 15	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

### 2.2.3. Predicted FT-IR Spectrum

- Rationale: The FT-IR spectrum is expected to show characteristic peaks for C-H stretching, C=N stretching of the imine bond, and C-N stretching. The absence of a strong N-H stretch will confirm the disubstituted nature of the imine.[4]

Wavenumber (cm <sup>-1</sup> )	Bond	Intensity
2960-2850	C-H (stretch, sp <sup>3</sup> )	Strong
~1650	C=N (imine stretch)	Medium-Strong
~1465	C-H (bend, CH <sub>2</sub> )	Medium
~1250	C-N (stretch)	Medium

#### 2.2.4. Predicted Mass Spectrum (Electron Ionization - EI)

- Rationale: The molecular ion peak is expected at m/z 152. Fragmentation is likely to occur via alpha-cleavage adjacent to the imine and loss of alkyl fragments from the butyl chain.[5] [6] A key fragmentation would be the loss of a propyl radical (C<sub>3</sub>H<sub>7</sub>, 43 Da) from the butyl group, leading to a significant peak at m/z 109.

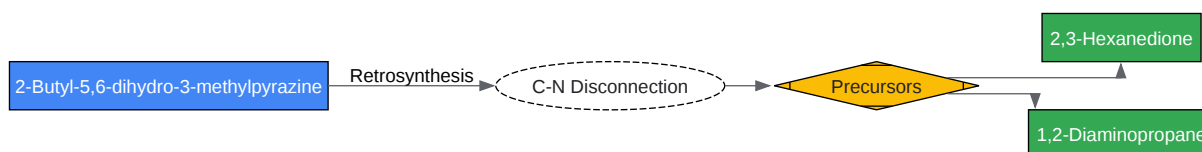
m/z	Predicted Fragment
152	[M] <sup>+</sup> (Molecular Ion)
137	[M - CH <sub>3</sub> ] <sup>+</sup>
109	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
95	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Synthesis and Purification

The synthesis of **2-Butyl-5,6-dihydro-3-methylpyrazine** is achieved through the condensation of an  $\alpha$ -diketone with a vicinal diamine.[7] This reaction forms the dihydropyrazine ring. A critical aspect of this synthesis is managing the inherent instability of the dihydropyrazine product, which is susceptible to oxidation to the corresponding aromatic pyrazine.[8]

## Retrosynthetic Analysis

The synthesis strategy involves a C-N bond disconnection, identifying 2,3-hexanedione and 1,2-diaminopropane as the key starting materials.



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Caption: Retrosynthetic analysis of the target molecule.

## Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of **2-Butyl-5,6-dihydro-3-methylpyrazine**.

Materials:

- 2,3-Hexanedione (1.0 eq)
- 1,2-Diaminopropane (1.05 eq)
- Anhydrous Ethanol (as solvent)
- Nitrogen or Argon gas supply
- Standard reflux apparatus

Procedure:

- Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to minimize oxidation of the dihydropyrazine product.[8]

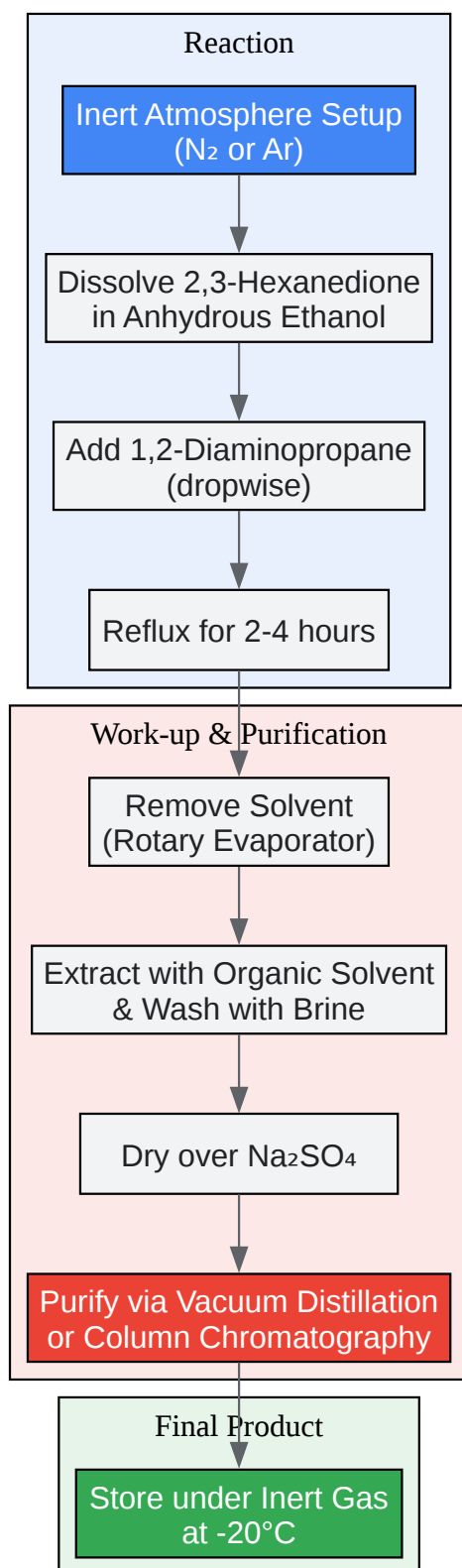
- **Reagent Addition:** Dissolve 2,3-hexanedione (1.0 eq) in anhydrous ethanol. To this solution, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature with vigorous stirring. A slight excess of the diamine is used to ensure complete consumption of the diketone.
- **Reaction:** Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

## Purification and Handling

Purification of dihydropyrazines can be challenging due to their instability.

Method:

- **Solvent Removal:** Carefully remove the extraction solvent under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation. Given the estimated boiling point, this will require a high vacuum. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.<sup>[9]</sup> It is advisable to use deoxygenated solvents for chromatography.<sup>[8]</sup>
- **Storage and Handling:** The purified **2-Butyl-5,6-dihydro-3-methylpyrazine** should be stored under an inert atmosphere (Nitrogen or Argon) in an amber vial at low temperatures (-20°C is recommended for long-term storage) to prevent oxidation and degradation.<sup>[8]</sup>



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Caption: Experimental workflow for synthesis and purification.

# Biological Activity and Relevance in Drug Development

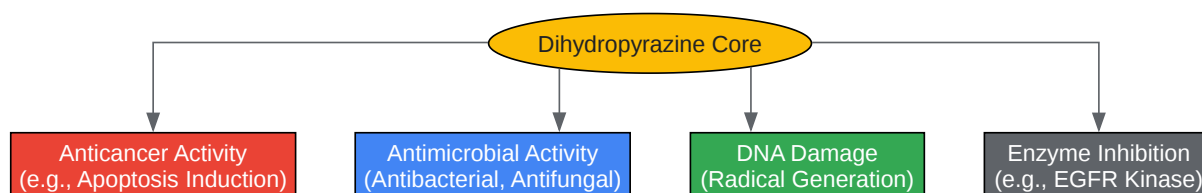
While specific biological data for **2-Butyl-5,6-dihydro-3-methylpyrazine** is not extensively documented, the dihydropyrazine scaffold is of significant interest in medicinal chemistry.

## Known Activities of Dihydropyrazine Derivatives

- **Anticancer Activity:** Dihydropyrazine derivatives have shown cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death).[10] Some derivatives act as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.[1][9]
- **Antimicrobial Activity:** The dihydropyrazine core has been incorporated into molecules with antibacterial and antifungal properties.[2]
- **DNA Interaction:** Certain dihydropyrazines have been reported to cause DNA strand breakage through the generation of free radicals.[2][10]

## Metabolism and Pharmacokinetics

Studies on related alkylpyrazines, such as those found in coffee, have shown that they are rapidly metabolized in the human body. The primary metabolic pathway involves the oxidation of the alkyl side chains to form the corresponding pyrazine carboxylic acids, which are then excreted in the urine.[11][12] This suggests that **2-Butyl-5,6-dihydro-3-methylpyrazine** would likely undergo similar metabolic transformations.



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Caption: Biological activities of the dihydropyrazine scaffold.

## Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile pyrazine compounds.[11]

### GC-MS Protocol for Analysis

The following parameters provide a starting point for the development of a robust analytical method for **2-Butyl-5,6-dihydro-3-methylpyrazine**.

Parameter	Recommended Setting	Rationale
GC Column	DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm, 0.25 $\mu$ m)	Provides good separation for polar heterocyclic compounds. [1]
Injector	Splitless mode, 250 °C	Ensures efficient transfer of the analyte onto the column, maximizing sensitivity.[2]
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert and provides good chromatographic efficiency.[10]
Oven Program	Initial: 40°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min)	A typical program to separate compounds with a range of volatilities.[10]
MS Ion Source	Electron Ionization (EI), 70 eV	Standard ionization energy for creating reproducible fragmentation patterns and for library matching.[10]
Source Temp.	230 °C	Prevents condensation of analytes in the source.[10]
Acquisition Mode	Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)	SIM mode significantly increases sensitivity by monitoring only characteristic ions (e.g., m/z 152, 109, 95). [1]

## Conclusion

**2-Butyl-5,6-dihydro-3-methylpyrazine** is a heterocyclic compound with relevance in both flavor chemistry and as a potential building block for medicinal chemistry applications. Its synthesis via the condensation of 2,3-hexanedione and 1,2-diaminopropane is straightforward, but requires careful handling under inert conditions to prevent oxidative degradation to the more stable aromatic pyrazine. The dihydropyrazine scaffold is associated with a range of biological activities, warranting further investigation into the specific properties of this and

related compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the potential of **2-Butyl-5,6-dihydro-3-methylpyrazine**.

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